molecular formula C14H18N6 B4147911 2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile

2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile

Cat. No.: B4147911
M. Wt: 270.33 g/mol
InChI Key: CIUVIKSWOHEXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an ethyl group and an amino group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific research or experimental data, it’s challenging to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its molecular structure and the conditions under which it’s reacted. Triazoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some general properties of triazoles include thermal stability and density .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole derivatives have been studied for their antitumor activity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

2-[2-(4-ethyl-1,2,4-triazol-3-yl)ethylamino]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-4-20-9-17-19-13(20)5-6-16-14-12(8-15)10(2)7-11(3)18-14/h7,9H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUVIKSWOHEXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCNC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-4,6-dimethylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.